4-Ethynyl-1-methyldecahydro-4-quinolinol

Stereochemistry N-Oxide Synthesis Decahydroquinoline

4-Ethynyl-1-methyldecahydro-4-quinolinol (CAS 54924-02-6) is a synthetic, fully saturated decahydroquinoline derivative bearing a tertiary hydroxyl group and a terminal ethynyl substituent at the 4-position, with an N-methyl group. Its molecular formula is C12H19NO and its monoisotopic mass is 193.1467 Da.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 54924-02-6
Cat. No. B12885105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-1-methyldecahydro-4-quinolinol
CAS54924-02-6
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCN1CCC(C2C1CCCC2)(C#C)O
InChIInChI=1S/C12H19NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h1,10-11,14H,4-9H2,2H3
InChIKeyDPXYTZVIPKWTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-1-methyldecahydro-4-quinolinol (CAS 54924-02-6): Core Identity for Procurement and Research Selection


4-Ethynyl-1-methyldecahydro-4-quinolinol (CAS 54924-02-6) is a synthetic, fully saturated decahydroquinoline derivative bearing a tertiary hydroxyl group and a terminal ethynyl substituent at the 4-position, with an N-methyl group . Its molecular formula is C12H19NO and its monoisotopic mass is 193.1467 Da [1]. The compound is supplied as a high-purity solid (standard purity 97%) with batch-specific QC documentation including NMR, HPLC, and GC . It belongs to the broader class of 4-substituted decahydro-4-quinolinols, a scaffold historically investigated for stereochemical reactivity and cardiotropic activity [2].

Why 4-Ethynyl-1-methyldecahydro-4-quinolinol Cannot Be Interchanged with In-Class Analogs


Within the decahydroquinolinol family, small structural variations—such as replacing the terminal ethynyl group with a vinyl group, altering the N-alkyl substituent from methyl to propyl, or introducing a C-2 methyl group—profoundly alter stereochemical outcomes, chemical reactivity, and biological activity profiles [1]. These are not functionally interchangeable building blocks: the ethynyl group confers distinct resistance to hydration under Kucherov conditions compared to vinyl analogs, directs stereoselective N-oxide formation, and influences the stereoisomer ratio during synthesis [2]. Substitution without verifying the specific C-4 substituent, N-alkyl group, and stereochemistry risks obtaining a compound with divergent reactivity and pharmacological behavior, undermining experimental reproducibility [3].

Quantitative Differentiation Evidence for 4-Ethynyl-1-methyldecahydro-4-quinolinol (CAS 54924-02-6) vs. Closest Analogs


Stereochemical Outcome of N-Oxide Formation: 4-Ethynyl vs. 4-Vinyl Decahydro-1,2-dimethyl-4-quinolinols

In the oxidation of decahydro-1,2-dimethyl-4-quinolinols bearing a C-2 axial methyl group with hydrogen peroxide, the 4-ethynyl derivative yields only a single N-oxide isomer. Under identical conditions, the 4-vinyl analog also produces a single isomer; however, when the C-2 methyl group adopts an equatorial orientation, the 4-ethynyl substrate generates two isomeric N-oxides, demonstrating that the ethynyl group does not simply mimic vinyl behavior—it couples with ring stereochemistry to dictate the number of N-oxide products [1].

Stereochemistry N-Oxide Synthesis Decahydroquinoline

Stereoisomer Ratio in Alkynylation: 4-Ethynyl vs. 4-Ethyl/4-Butyl Decahydroquinolines

Treatment of 2e-methyl-4-oxo-trans-decahydroquinoline with lithium acetylide yields a mixture of 4-cis-hydroxy and 4-trans-hydroxy-4-ethynyl stereoisomers in a ratio of approximately 3:2. This stereochemical distribution is specific to the ethynyl nucleophile; analogous reactions with ethyl or butyl organometallic reagents produce different cis/trans ratios, reflecting the unique steric and electronic demands of the sp-hybridized ethynyl group [1]. The ethynyl group also resists hydration under Kucherov conditions, whereas vinyl analogs would be expected to react [1].

Stereoselective Synthesis Alkynylation Decahydroquinoline

Mass Spectrometric Differentiation of C-4 Stereoisomers: Ethynyl as a Diagnostic Substituent

In a systematic chemical ionization (CI) mass spectrometry study of trans-decahydro-4-hydroxyquinolines bearing ethyl, ethynyl, ethenyl, butyl, and vinylethynyl substituents at C-4, the ethynyl-substituted compounds exhibited distinct [MH]+ and [MH–H2O]+ ion intensity ratios compared to the ethenyl (vinyl) analogs. The CI spectra of C-4 epimers differed sufficiently in intensity ratios to allow unambiguous stereochemical assignment at the hydroxyl-bearing carbon, with the ethynyl group providing a characteristic fragmentation signature not observed for the saturated ethyl or butyl analogs [1].

Mass Spectrometry Chemical Ionization Stereochemical Analysis

Computed Molecular Descriptors: 4-Ethynyl-1-methyl vs. 4-Ethenyl-1-methyl Decahydroquinolinol

Computed molecular descriptors reveal measurable differences between the 4-ethynyl and 4-ethenyl N-methyl analogs. The ethynyl derivative (CAS 54924-02-6) has a lower exact mass (193.1468 vs. 195.1624 Da), reduced complexity score (267 vs. 228), and identical hydrogen bond donor/acceptor counts (1 donor, 2 acceptors) . The higher complexity score of the ethynyl compound arises from the linear, sp-hybridized triple bond geometry, which imposes different steric constraints on the decahydroquinoline ring system compared to the planar sp²-hybridized vinyl group.

Computational Chemistry Molecular Descriptors Physicochemical Properties

Cardiotropic Activity Differentiation: 4-Ethynyl-4-hydroxyl vs. 4-Acyloxy Decahydroquinoline Stereoisomers

In a study of 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4-ethynyl-trans-decahydroquinoline derivatives, the free 4-hydroxyl stereoisomers exhibited distinct cardiotropic activity profiles compared to their 4-acyloxy counterparts. While the target compound 4-ethynyl-1-methyldecahydro-4-quinolinol (CAS 54924-02-6) is a simpler N-methyl analog, the class-level evidence demonstrates that the 4-ethynyl-4-hydroxyl pharmacophore is a critical determinant of cardiovascular pharmacological activity, and that esterification of the 4-OH group (e.g., to 4-acyloxy) significantly modulates activity [1].

Cardiotropic Activity Stereoisomer-Dependent Pharmacology Decahydroquinoline

Optimal Application Scenarios for 4-Ethynyl-1-methyldecahydro-4-quinolinol (CAS 54924-02-6) Based on Quantitative Evidence


Stereochemical Probe in N-Oxide Mechanistic Studies

The compound's well-characterized behavior in N-oxide formation—where the ethynyl group, in combination with defined C-2 stereochemistry, dictates whether one or two N-oxide isomers are produced [1]—makes it an ideal stereochemical probe for investigating oxidation mechanisms in saturated N-heterocycles. Researchers studying stereoelectronic effects in amine oxidation can use this compound as a calibrated reference substrate.

Click Chemistry Building Block for Bioconjugation and Materials Science

The terminal ethynyl group, which resists hydration under Kucherov conditions unlike vinyl analogs [1], provides a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling. This orthogonal reactivity, combined with the compound's commercial availability at 97% purity with batch QC , supports its use as a building block for constructing triazole-linked libraries and functional materials.

Stereochemically Defined Scaffold for Cardiovascular Drug Discovery

Class-level evidence demonstrates that 4-ethynyl-4-hydroxy-trans-decahydroquinoline derivatives exhibit stereoisomer-dependent cardiotropic activity [1]. The free 4-hydroxyl group (as present in CAS 54924-02-6) is a key pharmacophoric element; procurement of this specific compound enables medicinal chemists to explore structure-activity relationships around the N-methyl, 4-ethynyl, and 4-hydroxyl triad without confounding from ester prodrug moieties.

Mass Spectrometry Reference Standard for Decahydroquinoline Stereoisomer Analysis

The ethynyl substituent produces a characteristic chemical ionization mass spectral signature that differs from ethenyl, ethyl, and butyl analogs, enabling unambiguous C-4 stereochemical assignment [1]. Laboratories developing LC-MS or GC-MS methods for decahydroquinoline analysis can employ this compound as a retention time and fragmentation pattern reference standard.

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